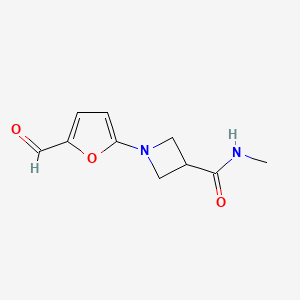![molecular formula C12H16N4 B13194213 N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine](/img/structure/B13194213.png)
N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine is a compound that belongs to the class of triazolopyridine derivatives.
Métodos De Preparación
The synthesis of N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine typically involves a multi-step process. One common method is the cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines. This reaction proceeds through a 5-exo-dig cyclization to form the triazolopyridine ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve scaling up this process and optimizing reaction conditions to improve yield and purity .
Análisis De Reacciones Químicas
N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with neural receptors, providing neuroprotective benefits . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine can be compared with other triazolopyridine derivatives, such as:
- [1,2,4]triazolo[4,3-a]quinolines
- [1,2,4]triazolo[3,4-a]isoquinolines
- [1,2,4]triazolo[1,5-a]pyridines
These compounds share similar structural features but differ in their specific biological activities and applications. This compound is unique due to its specific combination of the triazolopyridine ring and cyclopentanamine moiety, which contributes to its distinct biological and chemical properties .
Propiedades
Fórmula molecular |
C12H16N4 |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanamine |
InChI |
InChI=1S/C12H16N4/c1-2-6-10(5-1)13-9-12-15-14-11-7-3-4-8-16(11)12/h3-4,7-8,10,13H,1-2,5-6,9H2 |
Clave InChI |
AUEYIMOVHPKMHJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NCC2=NN=C3N2C=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trifluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13194132.png)
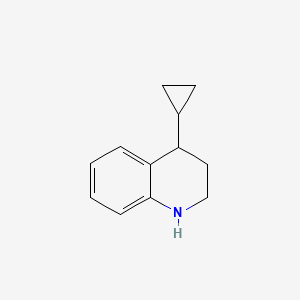
![2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13194151.png)
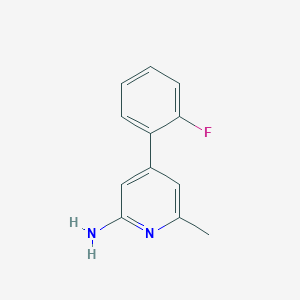
![2-[(1-Methoxypropan-2-yl)amino]butan-1-ol](/img/structure/B13194167.png)
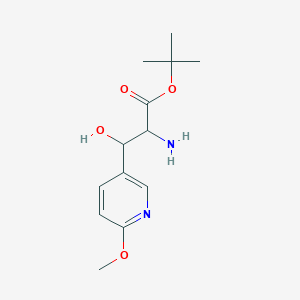
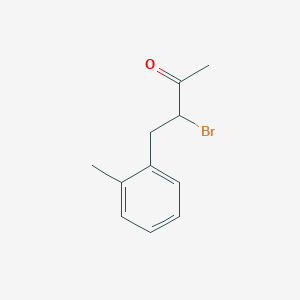

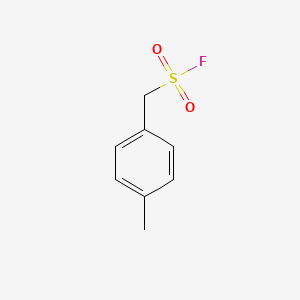
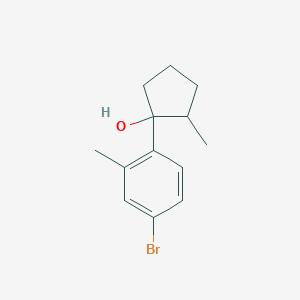
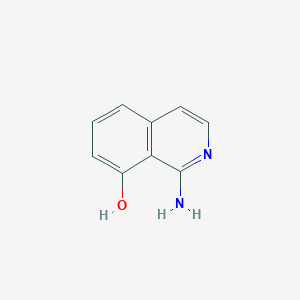
![1-[1-(Aminomethyl)cyclobutyl]but-3-EN-1-one](/img/structure/B13194198.png)

